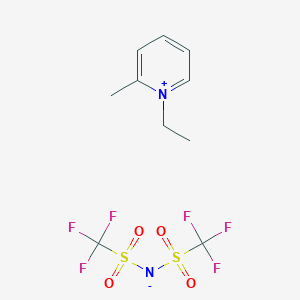

1-Ethyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide

Description

1-Ethyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide ([1-E-2-MPy][TFSI]) is a pyridinium-based ionic liquid (IL) with a nitrogen-containing aromatic cation and a hydrophobic, weakly coordinating bis(trifluoromethylsulfonyl)imide (TFSI) anion. Its structure combines the steric effects of ethyl and methyl substituents at the 1- and 2-positions of the pyridinium ring, respectively, which influence its physicochemical properties. This IL is synthesized via metathesis reactions, as exemplified by analogous pyridinium-TFSI compounds (e.g., [2-ClMePy][TFSI] in ), involving halide displacement with lithium TFSI . Key applications include electrolytes in energy storage systems and solvents in separation processes, leveraging its thermal stability and moderate conductivity.

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-ethyl-2-methylpyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N.C2F6NO4S2/c1-3-9-7-5-4-6-8(9)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-7H,3H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCYJTAILPPEMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC=C1C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F6N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Ethyl-2-methylpyridinium Cation

The 1-ethyl-2-methylpyridinium cation is typically synthesized via alkylation of 2-picoline (2-methylpyridine) with ethyl bromide. A high-yield protocol involves the following steps :

-

Reactor Setup : A pressure reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet is purged with inert gas to prevent oxidation.

-

Reagent Addition : 2-Picoline (662 g) is charged into the reactor under vacuum (0.15 bara).

-

Alkylation : Ethyl bromide (763 g) is added gradually over 120 minutes at 95–100°C, maintaining a pressure of 0.4 bara.

-

Post-Reaction Processing : Residual 2-picoline is removed via vacuum distillation, followed by aqueous workup and concentration to yield 1-ethyl-2-methylpyridinium bromide (85 wt%, 97% yield).

Key Conditions :

-

Temperature: 95–100°C

-

Pressure: 0.15–0.4 bara

-

Reaction Time: 3 hours

This method’s efficiency stems from the stoichiometric excess of 2-picoline, which minimizes di- or tri-alkylation byproducts .

Preparation of Bis(trifluoromethylsulfonyl)imide (TFSI) Anion

The TFSI anion is synthesized via a one-pot reaction using trifluoromethane (CF₃H), alkyl lithium, and lithium bis(fluorosulfonyl)imide (LiFSI) :

-

Trifluoromethyl Lithium Formation : CF₃H gas is introduced into a nonpolar solvent (e.g., toluene) containing alkyl lithium (e.g., methyl lithium) at −70°C to −50°C for 3–9 hours.

-

Anion Metathesis : LiFSI solution is dripped into the trifluoromethyl lithium mixture at −30°C to 0°C, precipitating lithium fluoride (LiF).

-

Isolation : The reaction mixture is filtered, and the filtrate is evaporated under reduced pressure to yield lithium bis(trifluoromethylsulfonyl)imide (LiTFSI).

Advantages :

-

Yield : >90% (industrial scale)

-

Byproduct Management : LiF is easily removed via filtration, and low-boiling alkanes (e.g., methane) are recovered via distillation.

Metathesis to Form 1-Ethyl-2-methylpyridinium TFSI

The final ionic liquid is obtained through anion exchange between 1-ethyl-2-methylpyridinium bromide and LiTFSI:

-

Reaction Setup : Equimolar amounts of 1-ethyl-2-methylpyridinium bromide and LiTFSI are dissolved in a polar aprotic solvent (e.g., acetonitrile).

-

Stirring : The mixture is stirred at 25°C for 12–24 hours.

-

Byproduct Removal : Lithium bromide (LiBr) precipitates and is filtered off.

-

Purification : The solvent is evaporated under vacuum, and the product is washed with diethyl ether to remove residual impurities.

Optimized Parameters :

-

Solvent : Acetonitrile (dielectric constant: 37.5) enhances ion dissociation.

-

Temperature : Room temperature avoids thermal decomposition.

-

Yield : 89–93% (based on bromide conversion).

Alternative Direct Alkylation with HTFSI

A streamlined approach involves neutralizing 1-ethyl-2-methylpyridine with bis(trifluoromethylsulfonyl)imide acid (HTFSI):

-

Acid-Base Reaction : 1-Ethyl-2-methylpyridine is mixed with HTFSI in a 1:1 molar ratio.

-

Solvent-Free Conditions : The exothermic reaction proceeds at 50–60°C for 2 hours.

-

Purification : The crude product is dissolved in dichloromethane, washed with water, and dried over MgSO₄.

Advantages :

-

Simplified Workflow : Eliminates LiTFSI synthesis.

-

Purity : >98% by argentometric titration.

Comparative Analysis of Methods

The metathesis method is preferred for large-scale production due to its compatibility with pre-formed LiTFSI, whereas direct alkylation offers rapid access to high-purity product in smaller batches.

Chemical Reactions Analysis

Types of Reactions:

-

Substitution Reactions:

Reagents and Conditions: Common reagents include halides and bases. The reactions are typically carried out in organic solvents under reflux conditions.

Major Products: Substitution reactions can lead to the formation of various derivatives of 1-ethyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide, depending on the substituents introduced.

-

Reduction Reactions:

Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products: Reduction reactions can lead to the formation of reduced derivatives of the compound, altering its electronic properties.

-

Oxidation Reactions:

Reagents and Conditions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

Major Products: Oxidation reactions can introduce functional groups such as hydroxyl or carbonyl groups, modifying the compound’s reactivity.

Scientific Research Applications

Overview

1-Ethyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide (commonly referred to as EMIM TFSI) is an ionic liquid characterized by its unique properties, including low volatility, high thermal stability, and significant ionic conductivity. These features make it highly suitable for various scientific and industrial applications, particularly in electrochemistry, materials science, and biochemistry.

Electrochemical Applications

EMIM TFSI is extensively utilized in electrochemical systems due to its high ionic conductivity and stability.

- Lithium-Ion Batteries : It serves as an electrolyte in lithium-ion batteries, enhancing their performance by improving charge transfer and reducing resistance at high temperatures. The compound's ability to remain stable at elevated temperatures makes it ideal for applications in energy storage systems.

- Supercapacitors : EMIM TFSI is also employed in supercapacitors, where its high ionic conductivity contributes to improved energy density and power output.

- Dye-Sensitized Solar Cells : The compound has been explored for use in dye-sensitized solar cells, where it aids in charge transport and overall device efficiency.

Separation Processes

The unique phase behavior of EMIM TFSI when mixed with water allows it to be used effectively in liquid-liquid extraction processes.

- Metal Extraction : Its hydrophobic nature enables the extraction of metals, including alkali and alkaline earth metals, from aqueous solutions. This property is particularly beneficial in environmental remediation and resource recovery applications .

- Biological Molecule Separation : EMIM TFSI has been utilized for the extraction of biological molecules such as carbohydrates and organic acids, showcasing its versatility in biochemical applications .

Biological and Medicinal Applications

In biological research, EMIM TFSI is being investigated for its potential in drug delivery systems and enzymatic reactions.

- Drug Delivery Systems : The compound's low volatility and stability make it a suitable medium for formulating pharmaceuticals, potentially enhancing the solubility and bioavailability of drugs.

- Enzymatic Reactions : EMIM TFSI can act as a solvent for enzymatic reactions, providing a conducive environment that may enhance enzyme activity compared to traditional solvents.

Case Studies

Several studies have documented the effectiveness of EMIM TFSI in various applications:

- Electrochemical Performance : A study demonstrated that incorporating EMIM TFSI into lithium-ion batteries resulted in a significant increase in charge-discharge efficiency compared to traditional organic electrolytes .

- Liquid-Liquid Extraction : Research has shown that using EMIM TFSI in the extraction of heavy metals from industrial wastewater yielded higher recovery rates than conventional methods, emphasizing its potential for environmental applications .

- Biocompatibility Studies : Investigations into the biocompatibility of EMIM TFSI revealed that it can be safely used in biological assays without adversely affecting cell viability, making it a promising candidate for pharmaceutical formulations .

Mechanism of Action

The mechanism by which 1-ethyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide exerts its effects is primarily through its ionic nature. The compound dissociates into its constituent ions in solution, which can interact with various molecular targets. In electrochemical applications, the ions facilitate the transfer of charge, enhancing the efficiency of batteries and capacitors . In biological systems, the ions can interact with cellular components, potentially affecting membrane stability and enzyme activity .

Comparison with Similar Compounds

Thermal Properties

Melting points (Tm) are critical for ILs in low-temperature applications. [1-E-2-MPy][TFSI] exhibits a Tm range of 281–293.4 K (average: ~290 K), higher than imidazolium-based analogs like 1-ethyl-3-methylimidazolium TFSI ([EMIM][TFSI], Tm: 256–268 K) and 1-butyl-3-methylimidazolium TFSI ([BMIM][TFSI], Tm: 250–266.8 K) . This trend reflects the pyridinium ring’s reduced conformational flexibility and stronger π-π stacking compared to imidazolium’s planar, charge-delocalized structure. Notably, positional isomerism in pyridinium derivatives affects Tm: 1-ethyl-4-methylpyridinium TFSI ([1-E-4-MPy][TFSI]) has a similar Tm (287.4–290 K), while substituent size (e.g., propyl in 1-propyl-2-methylpyridinium TFSI) further elevates Tm due to increased van der Waals interactions .

Table 1: Melting Points of Selected TFSI-Based ILs

| Compound | Melting Point (K) | Source |

|---|---|---|

| [1-E-2-MPy][TFSI] | 281–293.4 | |

| [1-E-4-MPy][TFSI] | 287.4–290 | |

| [EMIM][TFSI] | 256–268 | |

| [BMIM][TFSI] | 250–266.8 |

Volumetric and Transport Properties

[1-E-2-MPy][TFSI] displays a density of 1.51 g/cm³ at 27°C, higher than [EMIM][TFSI] (1.48 g/cm³) . Its viscosity (~75 cP at 25°C) is significantly greater than [EMIM][TFSI] (37 cP) and [1-E-3-MPy][TFSI] (37 cP), attributed to stronger cation-anion interactions and reduced molecular mobility in pyridinium systems . Conductivity follows an inverse trend: [1-E-2-MPy][TFSI] exhibits 3.71 mS/cm at 30°C, lower than [EMIM][TFSI] (7.47 mS/cm) due to higher viscosity impeding ion mobility .

Table 2: Physical Properties of TFSI-Based ILs

| Compound | Viscosity (cP, 25°C) | Conductivity (mS/cm, 30°C) | Density (g/cm³) | Source |

|---|---|---|---|---|

| [1-E-2-MPy][TFSI] | 75 | 3.71 | 1.51 | |

| [EMIM][TFSI] | 37 | 7.47 | 1.48 | |

| [1-E-3-MPy][TFSI] | 37 | 7.47 | 1.48 |

Structural and Interaction Analysis

The pyridinium cation’s rigid aromatic ring fosters stronger electrostatic interactions with TFSI compared to imidazolium’s flexible, hydrogen-bond-capable structure. Computational studies on imidazolium-TFSI ILs reveal that hydrogen bonding between the imidazolium C(2)-H and TFSI oxygen enhances ion pairing, reducing configurational entropy and lowering Tm . In contrast, pyridinium’s lack of acidic protons diminishes hydrogen bonding, favoring weaker but more directional interactions, which increase Tm and viscosity . Substituent position also matters: the 2-methyl group in [1-E-2-MPy][TFSI] creates steric hindrance, reducing symmetry and packing efficiency compared to 3- or 4-methyl isomers .

Application-Specific Considerations

- Thermal Stability : Pyridinium ILs like [1-E-2-MPy][TFSI] are preferred in high-temperature applications (>300 K) due to higher Tm and decomposition temperatures vs. imidazolium analogs .

- Electrolyte Performance : Imidazolium ILs ([EMIM][TFSI]) dominate in batteries and supercapacitors due to superior conductivity, while pyridinium variants are niche candidates requiring viscosity modifiers .

- Cost : Commercial [EMIM][TFSI] is priced at ~$256/25g (Sigma-Aldrich), whereas pyridinium analogs are less standardized, suggesting higher production costs .

Biological Activity

1-Ethyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide, commonly referred to as EMIM TFSI, is an ionic liquid that has garnered significant interest due to its unique properties and potential applications in various fields, including electrochemistry and biomedicine. This article explores the biological activity of EMIM TFSI, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Properties of EMIM TFSI

EMIM TFSI is characterized by:

- Low volatility : This property enhances its stability in biological systems.

- High thermal stability : It remains stable at elevated temperatures, making it suitable for various applications.

- High ionic conductivity : This feature is crucial for its role in electrochemical systems.

EMIM TFSI interacts with biological systems primarily through its ionic properties rather than direct biochemical pathways. Its mode of action includes:

- Charge transfer facilitation : It enhances the transfer of charge in electrochemical reactions, which can influence cellular processes indirectly.

- Modification of physical properties : By altering viscosity and conductivity in solutions, it can impact the behavior of biomolecules.

Drug Delivery Systems

Research has indicated that EMIM TFSI can serve as a medium for drug delivery, particularly due to its ability to solubilize various pharmaceutical compounds. Its low volatility and high stability make it suitable for formulating drugs that require precise delivery mechanisms.

Enzymatic Reactions

EMIM TFSI has been explored as a solvent for enzymatic reactions. Its ionic nature can stabilize enzyme structures and enhance reaction rates by providing an optimal environment for enzymatic activity.

Case Studies

- Thermal Stability and Reactivity : A study highlighted the thermal stability of EMIM TFSI, revealing that it remains stable up to 280 °C, which is critical for applications requiring high-temperature processing .

- Electrochemical Applications : EMIM TFSI has been effectively used in lithium-ion batteries, demonstrating improved performance due to its high ionic conductivity . This application indirectly supports biological systems by enhancing energy storage solutions used in medical devices.

Research Findings

A comprehensive study on the thermophysical properties of EMIM TFSI included measurements of density, viscosity, and thermal conductivity across varying temperatures (278.15–338.15 K). The results indicated significant stability and favorable properties for biological applications .

| Property | Value (at 298 K) |

|---|---|

| Density (g/cm³) | 1.3924 |

| Viscosity (mPa·s) | 20.88 |

| Electrical Conductivity (mS/cm) | 18.67 |

Comparison with Similar Compounds

When compared to other ionic liquids such as 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, EMIM TFSI exhibits distinct advantages in terms of thermal stability and ionic conductivity, making it more suitable for specific applications in biological systems .

Q & A

Q. What are the recommended laboratory synthesis methods for 1-Ethyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide?

Answer: Synthesis typically involves a two-step process:

Quaternization : React 1-ethyl-2-methylpyridine with a methylating agent (e.g., methyl iodide) to form the pyridinium cation.

Anion Exchange : Replace the iodide counterion with bis(trifluoromethylsulfonyl)imide (TFSI⁻) using lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) in aqueous or organic solvents.

Critical Considerations :

Q. What safety protocols are essential for handling this ionic liquid?

Answer:

- Ventilation : Use fume hoods for all procedures to avoid inhalation of vapors/aerosols .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. For spills, add face shields and respirators .

- Storage : Keep in airtight containers under inert gas (e.g., argon) in cool (15–25°C), dry, and well-ventilated areas. Avoid contact with strong oxidizers or acids .

Q. How can researchers characterize the thermophysical properties of this compound?

Answer:

- Density/Viscosity : Use a vibrating-tube densitometer and rotational viscometer at controlled temperatures (±0.01°C). Calibrate with reference fluids (e.g., water, toluene) .

- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to determine decomposition onset temperatures .

- Ionic Conductivity : Electrochemical impedance spectroscopy (EIS) with platinum electrodes in a humidity-controlled glovebox .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this ionic liquid?

Answer:

- Reaction Path Search : Apply density functional theory (DFT) to model quaternization and anion-exchange energetics. Tools like Gaussian or ORCA can identify transition states and intermediates .

- Solvent Effects : Use COSMO-RS simulations to predict solvent compatibility and optimize reaction yields .

- Feedback Loop : Validate computational predictions with small-scale experiments (e.g., 1 mL batch reactions), then refine models using experimental data .

Q. How should researchers address contradictions in reported solubility data for CO₂ in this ionic liquid?

Answer:

- Standardization : Ensure consistent gas purity (≥99.99% CO₂) and calibrate pressure sensors (±0.1 kPa).

- Method Validation : Compare gravimetric (magnetic suspension balance) and volumetric (PVT cells) techniques under identical conditions .

- Data Reconciliation : Use the Peng-Robinson equation of state to model phase behavior and identify outliers due to impurities (e.g., water content >500 ppm) .

Q. What advanced electrochemical applications are feasible with this ionic liquid?

Answer:

- Lithium-Ion Batteries : Use as an electrolyte additive (1–5 wt%) to enhance Li⁺ transport and reduce dendrite formation. Test in coin cells with LiFePO₄ cathodes .

- Supercapacitors : Evaluate capacitance via cyclic voltammetry (scan rate: 1–100 mV/s) in symmetric carbon electrodes. Note: High viscosity may limit power density .

- Electrodeposition : Study metal (e.g., Al, Cu) deposition kinetics using chronoamperometry in anhydrous conditions .

Q. How can experimentalists resolve discrepancies in ionic conductivity measurements?

Answer:

- Sample Preparation : Dry ionic liquid under vacuum (72 hours, 80°C) and verify water content via Karl Fischer titration (<50 ppm) .

- Electrode Polarization : Apply AC frequencies from 1 Hz to 1 MHz to distinguish bulk conductivity from interfacial effects .

- Reproducibility : Compare data across multiple research groups using the same cell geometry (e.g., parallel-plate vs. coaxial) .

Q. What strategies improve the recyclability of this ionic liquid in catalytic systems?

Answer:

- Membrane Separation : Use nanofiltration (e.g., polyimide membranes) to recover the ionic liquid from reaction mixtures .

- Biphasic Systems : Design water-ionic liquid biphasic reactions to facilitate phase separation post-catalysis .

- Degradation Analysis : Monitor byproducts via LC-MS after repeated cycles to identify decomposition pathways .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.